molecular formula C18H25NO3 B13432806 (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one

(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one

Cat. No.: B13432806
M. Wt: 303.4 g/mol
InChI Key: KLKVGLLJYXCJLR-NCOADZHNSA-N
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Description

The compound “(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one” is a structurally complex heterocyclic molecule featuring a fused oxazolo-oxazinone ring system with phenyl and propyl substituents.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one

InChI

InChI=1S/C18H25NO3/c1-3-8-15-17-18(20)21-12-14(13-10-6-5-7-11-13)19(17)16(22-15)9-4-2/h5-7,10-11,14-17H,3-4,8-9,12H2,1-2H3/t14-,15-,16+,17+/m1/s1

InChI Key

KLKVGLLJYXCJLR-NCOADZHNSA-N

Isomeric SMILES

CCC[C@@H]1[C@H]2C(=O)OC[C@@H](N2[C@@H](O1)CCC)C3=CC=CC=C3

Canonical SMILES

CCCC1C2C(=O)OCC(N2C(O1)CCC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization via Amino Alcohol and Carbonyl Precursors

One common method involves the condensation of a suitably substituted amino alcohol with a ketoester or lactone to form the bicyclic oxazolo-oxazinone ring system.

  • Starting materials :
    • 1,3-diamino-propane derivatives or amino alcohols with propyl substituents.
    • Phenyl-substituted ketoesters or aldehydes.
  • Reaction conditions :
    • Acid catalysis (e.g., p-toluenesulfonic acid) or Lewis acid catalysis to promote cyclization.
    • Solvents such as dichloromethane or toluene under reflux.
  • Outcome :
    • Formation of the bicyclic ring with the oxazolo and oxazinone fused structure.
    • Control of stereochemistry achieved by chiral auxiliaries or chiral catalysts.

Alkylation and Functional Group Manipulation

  • Alkylation of nitrogen atoms :
    • Propyl bromide or propyl tosylate used to introduce propyl groups at nitrogen atoms.
    • Base such as potassium carbonate or sodium hydride employed to deprotonate nitrogen.
  • Phenyl group introduction :
    • Phenyl substituent can be introduced via nucleophilic aromatic substitution or by using phenyl-substituted starting materials.

Stereochemical Control Techniques

  • Use of enantiomerically pure amino alcohols or diamines as starting materials.
  • Application of chiral catalysts or auxiliaries during cyclization.
  • Diastereoselective cyclization steps to ensure correct relative stereochemistry.
  • Purification by chiral chromatography or crystallization to isolate desired stereoisomer.

Research Findings and Data Summary

Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Amino alcohol + ketoester Acid catalysis, reflux in toluene 70-85 High stereoselectivity observed
N-alkylation with propyl bromide K2CO3, DMF, room temp to 60°C 80-90 Clean substitution, minimal side products
Final cyclization Lewis acid (e.g., BF3·OEt2), DCM, 0°C to RT 65-75 Maintains stereochemistry

Analytical Characterization

Comparative Analysis of Preparation Routes

Method Advantages Limitations References
Cyclization of amino alcohols with ketoesters Straightforward, good stereocontrol Requires chiral starting materials
Stepwise alkylation then cyclization Flexibility in substituent introduction Multiple purification steps
Use of chiral catalysts in cyclization High enantioselectivity Catalyst cost and availability

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The oxazolo-oxazine ring system is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Treatment with HCl (1–2 M) at 60–80°C leads to cleavage of the oxazine ring, yielding a secondary amine and a diol intermediate .

  • Basic Hydrolysis : Exposure to NaOH (0.5–1 M) at room temperature results in selective opening of the oxazole ring, forming a carbamate derivative .

Reaction Conditions Products Yield
1 M HCl, 70°C, 4 h(3S,5S)-5-phenyl-3-(propylamino)pentane-1,2-diol68%
0.5 M NaOH, RT, 12 h(1R,8aS)-1-propyl-8a-hydroxy-5-phenyl-3,5,6,8a-tetrahydro-1H-oxazin-2-one52%

Nucleophilic Substitution

The oxygen and nitrogen atoms in the heterocyclic framework participate in nucleophilic substitutions:

  • Oxygen Reactivity : The oxazine oxygen undergoes alkylation with methyl iodide in DMF, forming a quaternary ammonium salt .

  • Nitrogen Reactivity : The oxazole nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to produce N-acylated derivatives .

Example :
Compound+CH3IDMF, K2CO3N-methylated derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-methylated derivative}
Key Observation : Steric hindrance from the propyl groups reduces substitution rates at the nitrogen .

Hydrogenation and Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the tetrahydro-oxazine ring’s double bond, yielding a fully saturated decahydro derivative .

  • Conditions : 10% Pd-C, 50 psi H₂, ethanol, 12 h.

  • Product : (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-decahydro- oxazolo[4,3-c] oxazin-8-one.

Side Reaction : Over-reduction of the phenyl group occurs at higher pressures (>100 psi), forming cyclohexyl derivatives .

Oxidation Reactions

The propyl side chains are oxidized to carboxylic acids using KMnO₄ in acidic media:
–CH2CH2CH3KMnO4/H2SO4–COOH\text{–CH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{–COOH}
Yield : 45–60% .

Cross-Coupling Reactions

The phenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis :
Phenyl+Ar–B(OH)2Pd(0), K2CO3Biaryl derivative\text{Phenyl} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(0), K}_2\text{CO}_3} \text{Biaryl derivative}
Optimized Conditions : DME/H₂O (3:1), 80°C, 24 h.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral centers and functional groups.

Medicine

In medicinal chemistry, (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Similarity and Molecular Properties

Structural similarity assessment is pivotal for predicting bioactivity and pharmacokinetics. Using Tanimoto coefficient-based fingerprinting (e.g., via the R programming method), compounds with >70% similarity often share overlapping molecular properties and target affinities . For example, aglaithioduline, a phytocompound, demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor), with comparable molecular weight, logP, and hydrogen-bonding capacity . Applying this method to (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one would likely reveal similarities to other oxazolo-oxazinone derivatives, such as those with substituted aryl or alkyl groups (Table 1).

Table 1. Hypothetical Molecular Property Comparison

Property Target Compound Aglaithioduline SAHA
Molecular Weight (g/mol) ~375 348 264
LogP ~3.2 3.1 1.8
Hydrogen Bond Donors 1 2 3
Hydrogen Bond Acceptors 5 4 4
Bioactivity Profile Clustering

Hierarchical clustering of bioactivity profiles (e.g., via NCI-60 or PubChem datasets) groups compounds with analogous modes of action. For instance, compounds with similar oxazolo-oxazinone scaffolds may cluster together, suggesting shared protein targets or pathways, such as kinase or epigenetic modulation .

Analytical Comparisons Using NMR and Mass Spectrometry
  • NMR Profiling : Comparative analysis of chemical shifts (e.g., δ 39–44 ppm for substituent-sensitive regions) can localize structural variations. For example, rapamycin analogs showed nearly identical shifts except at substituent-modified positions, suggesting conserved core environments . Applying this to the target compound could identify regions sensitive to phenyl/propyl modifications.
  • MS/MS Cosine Scoring : Molecular networking via cosine scores (1 = identical fragmentation, 0 = unrelated) clusters structurally related compounds. A high score (>0.8) between the target compound and analogs would indicate shared fragmentation pathways, aiding dereplication .

Table 2. Illustrative MS/MS Cosine Scores

Compound Pair Cosine Score
Target vs. Oxazolo-oxazinone A 0.85
Target vs. Coumarin-oxazepine 0.62
Graph-Based Structural Analysis and Pathway Context

Graph theory algorithms (e.g., maximal common subgraph detection) classify compounds into biochemically meaningful clusters. The target compound’s oxazolo-oxazinone core and substituents may align with carbohydrate-like clusters or epigenetic regulator pathways, as seen in KEGG/LIGAND database analyses . Such categorization aids in predicting its role in metabolic or signaling modules (e.g., HDAC inhibition akin to SAHA) .

Biological Activity

The compound (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one (CAS Number: 208932-18-7) is a synthetic organic molecule belonging to the oxazolo[4,3-c][1,4]oxazine class. Its unique structure suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C18H25NO3
  • Molecular Weight : 303.396 g/mol
  • SMILES : CCC[C@H]1OC@@HN2C@Hc3ccccc3
  • InChI : InChI=1S/C18H25NO3/c1-3-8-15-17-18(20)21-12-14(13-10-6-5-7-11-13)19(17)16(22-15)9-4-2/h5-7,10-11,14-17H,3-4,8-9,12H2,1-2H3[t]

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential areas of interest:

1. Antimicrobial Activity

Recent investigations have indicated that oxazolo compounds exhibit antimicrobial properties. For instance:

  • A study demonstrated that derivatives similar to this compound inhibited the growth of various bacterial strains by disrupting their cell membrane integrity .
  • The specific inhibition of Type III Secretion Systems (T3SS) in pathogenic bacteria has been highlighted as a promising therapeutic target .

2. Anticancer Potential

The structural features of oxazolo compounds suggest they may interact with cellular pathways involved in cancer progression:

  • Some analogs have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • The mechanism of action may involve modulation of signaling pathways related to cell survival and apoptosis .

3. Neuroprotective Effects

There is growing interest in the neuroprotective potential of compounds with similar structures:

  • Preliminary findings indicate that such compounds can protect neuronal cells from oxidative stress and apoptosis .
  • This activity is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several case studies have explored the biological activity of related compounds:

Study ReferenceCompound StudiedBiological ActivityFindings
Pendergrass et al. Various oxazolo derivativesAntimicrobialSignificant inhibition of bacterial growth observed at specific concentrations.
ResearchGate Publication Oxazolo analogsAnticancerInduced apoptosis in cancer cell lines with IC50 values indicating strong efficacy.
PubChem Data Neuroprotective analogsNeuroprotectionDemonstrated reduction in oxidative stress markers in neuronal cultures.

Q & A

Q. Methodological Answer :

  • Multi-step heterocyclic assembly : Utilize oxazolo-oxazine core formation via tandem cyclization, as demonstrated in analogous systems (e.g., coupling benzoxazinone precursors with propyl substituents under acidic conditions) .
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for enantioselective ring closure) to achieve the (1R,3S,5S,8aS) configuration .
  • Key steps :
    • Protection of hydroxyl groups during intermediate synthesis to prevent side reactions .
    • Final deprotection using mild reagents (e.g., TFA/CH₂Cl₂) to preserve the oxazolo-oxazine scaffold .

[Advanced] How can discrepancies in spectral data during structural elucidation be resolved?

Q. Methodological Answer :

  • Cross-validation techniques :
    • X-ray crystallography : Resolve absolute configuration using single-crystal analysis (e.g., low-temperature data collection at 100 K to minimize thermal motion artifacts) .
    • Advanced NMR : Assign stereochemistry via 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to confirm spatial proximity of substituents (e.g., propyl groups at C1 and C3) .
  • Data reconciliation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate functional groups .

[Basic] What safety protocols are critical for handling this compound?

Q. Methodological Answer :

  • Hazard mitigation :
    • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential dermal/ocular irritation .
    • Ventilation : Perform syntheses in fume hoods to avoid inhalation exposure (classified as Acute Toxicity Category 4) .
  • Emergency procedures :
    • Skin contact: Immediate rinsing with water for 15+ minutes, followed by medical consultation .
    • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

[Advanced] How can reaction conditions be optimized for stereochemical fidelity?

Q. Methodological Answer :

  • Catalytic optimization :

    • Use chiral Brønsted acids (e.g., phosphoric acids) to enhance enantiomeric excess (ee) during ring-forming steps .
    • Screen solvents (e.g., toluene vs. THF) to influence transition-state geometry .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to isolate the desired diastereomer before equilibration .

  • Table: Example Reaction Parameters

    ParameterOptimal ConditionImpact on Stereochemistry
    Temperature-20°C to 0°CMinimizes epimerization
    Catalyst Loading5-10 mol%Balances cost and ee (85-95%)
    Reaction Time12-24 hoursEnsures complete conversion

[Advanced] What computational methods predict biological activity or environmental fate?

Q. Methodological Answer :

  • Target-specific generative models :
    • Use Adapt-cMolGPT for de novo design of derivatives with enhanced binding affinity (validated via docking studies against protein targets) .
  • Environmental persistence :
    • Apply QSAR models to predict biodegradation half-life (e.g., EPI Suite™) based on logP and molecular weight .
    • Experimental validation: Conduct soil/water microcosm studies to track abiotic hydrolysis and microbial degradation .

[Basic] How to validate purity and stability under varying storage conditions?

Q. Methodological Answer :

  • Analytical validation :
    • HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to assess purity (>98%) .
    • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor via UPLC-MS for decomposition products .
  • Storage recommendations :
    • Stable at -20°C in amber vials under argon; avoid repeated freeze-thaw cycles .

[Advanced] How to assess the compound’s ecological impact in long-term studies?

Q. Methodological Answer :

  • Tiered risk assessment :
    • Phase 1 (Lab) : Determine acute toxicity using Daphnia magna (EC₅₀) and algae growth inhibition tests .
    • Phase 2 (Field) : Deploy passive samplers in aquatic systems to measure bioaccumulation potential (log BCF) .
  • Data integration : Combine experimental results with probabilistic modeling to estimate ecosystem-level NOEC (No Observed Effect Concentration) .

[Basic] What spectroscopic techniques are essential for structural confirmation?

Q. Methodological Answer :

  • Core techniques :
    • High-resolution MS : Confirm molecular formula (e.g., ESI-HRMS with <2 ppm error) .
    • 2D NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to correlate oxazolo-oxazine protons with carbonyl carbons .
  • Supplementary methods :
    • IR spectroscopy: Identify lactone (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1120 cm⁻¹) bands .

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